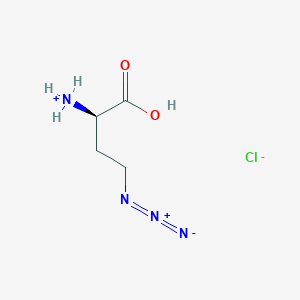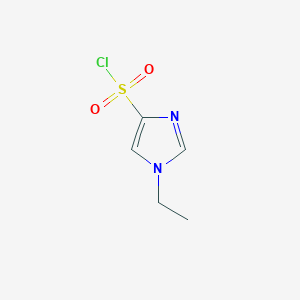
H-D-Dab(N3).HCl
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “H-D-Dab(N3).HCl” is represented by the formula C4H9ClN4O2. The IUPAC name for this compound is [(1R)-3-azido-1-carboxypropyl]azanium;chloride.Physical And Chemical Properties Analysis
“this compound” is a white crystalline powder . It has a molecular weight of 180.59g/mol .Applications De Recherche Scientifique
1. Hydrogen Bonding Studies
Research has shown that ylides, which are chemical compounds containing a positive and a negative charge separated by a covalent bond, exhibit strong hydrogen bonding (HB) characteristics. These ylides, including H3N+−N-H and others, are excellent HB acceptors, forming stable complexes even with weak HB donors. This property of ylides like H-D-Dab(N3).HCl could be significant in understanding molecular interactions and designing new materials and drugs (Rozas, Alkorta, & Elguero, 2000).
2. Structural Analysis of Complexes
In the field of biochemistry, the study of how formaldehyde cross-links DNA with other molecules, like daunorubicin, has provided insights into drug-DNA interactions. The research identified the formation of covalent bonds between molecules, which can be a critical aspect in drug design and understanding the interaction of drugs like this compound with DNA or other biological molecules (Wang, Gao, Liaw, & Li, 1992).
3. Investigation of Solution Structures
Neutron diffraction studies combined with Monte Carlo simulations on concentrated HCl/H2O solutions have revealed detailed insights into the solvation shell of ions and the water structure's alteration in the presence of solutes like this compound. This research is crucial for understanding the microscopic structure and behavior of ions in solutions, which has implications in fields ranging from chemistry to materials science (Botti et al., 2004).
4. Photodissociation and Electronic Spectroscopy
Studies in the field of quantum chemistry have explored the photodissociation mechanism of various compounds, including transition metal carbonyl hydrides similar to this compound. Such research is significant for understanding the photochemical properties of these compounds, which has applications in fields like material sciences and photovoltaics (Heitz, Guillaumont, Cote-Bruand, & Daniel, 2000).
5. Corrosion Inhibition Studies
Research has been conducted on compounds like 5-(4-Dimethylaminobenzylidene)rhodanine, which share structural similarities with this compound, to investigate their potential as corrosion inhibitors. Such studies are crucial in the field of materials science, particularly for protecting metals in acidic environments (Solmaz, 2014).
Safety and Hazards
“H-D-Dab(N3).HCl” may cause respiratory irritation, skin irritation, and serious eye irritation . It is also suspected of causing genetic defects and may cause cancer . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
[(1R)-3-azido-1-carboxypropyl]azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHYJRIDKLZZEO-AENDTGMFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(C(=O)O)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN=[N+]=[N-])[C@H](C(=O)O)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one](/img/structure/B3039857.png)












![6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3039878.png)